N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiadiazole ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin from catechol and ethylene glycol under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and carbon disulfide in the presence of a base.
Coupling of the Benzodioxin and Thiadiazole Rings: The benzodioxin and thiadiazole rings are coupled using a suitable linker, such as a carbamoyl group, under controlled conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and diethyl ether.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF), and sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Pharmaceuticals: It is explored for its antibacterial and enzyme inhibitory properties, making it a candidate for the development of new antibiotics and enzyme inhibitors.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter.
Antibacterial Activity: The compound inhibits bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring and has shown potential as a therapeutic agent for Alzheimer’s disease.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds have demonstrated antibacterial and enzyme inhibitory properties.
Uniqueness
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its combination of a benzodioxin ring, a thiadiazole ring, and a butanamide moiety
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-3-13(21)18-15-19-20-16(26-15)25-9-14(22)17-10-4-5-11-12(8-10)24-7-6-23-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAWAGACMUHQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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